A2793
Description
Ethyl [(5-chloroquinolin-8-yl)oxy]acetate (CAS: 88349-90-0) is a quinoline-based ester derivative synthesized via nucleophilic substitution. The compound is prepared by reacting 5-chloro-8-hydroxyquinoline with ethyl chloroacetate in the presence of a base such as potassium carbonate (K₂CO₃) in acetone under reflux conditions . The product is purified via crystallization, yielding a white crystalline solid with a molecular weight of 265.69 g/mol and a melting point range of 102.1–102.3°C .
This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of platinum(II) complexes for anticancer and antibacterial applications .
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-(5-chloroquinolin-8-yl)oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-2-17-12(16)8-18-11-6-5-10(14)9-4-3-7-15-13(9)11/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMXUSHXYOXNFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620302 | |
| Record name | Ethyl [(5-chloroquinolin-8-yl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88349-90-0 | |
| Record name | Ethyl [(5-chloroquinolin-8-yl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Materials Required
- Reactants :
- 5-Chloroquinolin-8-ol
- Ethyl chloroacetate
- Catalyst/Base : Potassium carbonate (K₂CO₃)
- Solvent : Typically ethanol or another suitable organic solvent.
Reaction Conditions
The reaction is carried out under controlled conditions:
- Temperature: Ambient or slightly elevated temperatures to optimize the reaction rate.
- Stirring: Continuous stirring ensures uniform mixing of reactants.
- Duration: The reaction typically proceeds for several hours to ensure completion.
Reaction Mechanism
- Potassium carbonate acts as a base to deprotonate the hydroxyl group on 5-chloroquinolin-8-ol.
- The deprotonated quinoline derivative reacts with ethyl chloroacetate, leading to the formation of an ether bond.
- The product, Ethyl [(5-chloroquinolin-8-yl)oxy]acetate, is isolated and purified.
Purification Process
After synthesis, the crude product undergoes purification steps:
- Column Chromatography :
- Silica gel is used as the stationary phase.
- A mixed solvent system, such as hexane/ethyl acetate, serves as the mobile phase.
- This method effectively separates impurities from the desired compound.
- Recrystallization :
- The purified product may be recrystallized using ethanol or another solvent to enhance purity.
Characterization
The synthesized compound is characterized using various techniques:
- Spectroscopy :
- Fourier Transform Infrared (FTIR) spectroscopy identifies functional groups.
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms molecular structure.
- Physical Properties :
- Melting point determination ensures consistency with known values.
- Purity analysis is conducted using chromatographic methods.
Below is a summary of key parameters involved in the synthesis:
| Parameter | Details |
|---|---|
| Reactants | 5-Chloroquinolin-8-ol, Ethyl chloroacetate |
| Catalyst/Base | Potassium carbonate |
| Solvent | Ethanol |
| Temperature | Room temperature or slightly elevated |
| Purification Method | Column chromatography |
| Analytical Techniques | FTIR, NMR |
Research Findings
Studies have demonstrated that this compound exhibits significant biological activity, particularly against antibiotic-resistant bacterial strains such as Staphylococcus aureus and Escherichia coli. The synthesis method described ensures high yield and purity, making it suitable for further applications in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
A2793 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Biochemical Properties
Cellular Effects
The inhibition of potassium channels leads to significant changes in cellular signaling pathways. In neurons, this can affect neurotransmitter release and neuronal excitability. The compound also influences gene expression and cellular metabolism by altering potassium channel activity.
Dosage Effects in Animal Models
Research indicates that the effects of ethyl [(5-chloroquinolin-8-yl)oxy]acetate vary with dosage. Lower doses effectively inhibit potassium channels with minimal adverse effects, while higher doses may result in toxic effects, including cellular dysfunction and tissue damage.
Pharmacokinetics
Ethyl [(5-chloroquinolin-8-yl)oxy]acetate exhibits high gastrointestinal absorption and can cross the blood-brain barrier, making it a candidate for central nervous system applications. It undergoes ester hydrolysis to yield 5-chloro-8-quinolinoxy acetic acid, which is a major metabolite essential for its clearance from the body.
Therapeutic Applications
-
Antimalarial Activity
Recent studies have investigated quinoline derivatives for their antiplasmodial activity against Plasmodium falciparum, a malaria-causing parasite. Compounds similar to ethyl [(5-chloroquinolin-8-yl)oxy]acetate have shown moderate activity against chloroquine-sensitive strains of P. falciparum, suggesting potential use in malaria treatment . -
Neuroscience Research
Due to its ability to modulate neuronal excitability, ethyl [(5-chloroquinolin-8-yl)oxy]acetate is being studied for its effects on neurological disorders where potassium channel dysfunction is implicated. This includes conditions such as epilepsy and chronic pain syndromes. -
Plant Protection
The compound has potential applications in agriculture as a plant protection agent. Its efficacy in inducing plant defense mechanisms against phytopathogenic pathogens has been noted, indicating its role in enhancing crop resilience .
Data Table: Summary of Applications
Case Studies
-
Neuronal Studies
A study demonstrated that ethyl [(5-chloroquinolin-8-yl)oxy]acetate significantly altered neurotransmitter release in cultured neurons, suggesting its potential role as a research tool for understanding synaptic transmission dynamics. -
Antiplasmodial Activity
In vitro assays revealed that derivatives similar to ethyl [(5-chloroquinolin-8-yl)oxy]acetate exhibited sub-micromolar efficacy against resistant strains of P. falciparum, highlighting the need for further development of these compounds as antimalarial agents .
Mechanism of Action
A2793 exerts its effects by inhibiting the activity of TASK-1 and TRESK potassium channels. These channels are involved in maintaining the resting membrane potential and regulating cellular excitability.
Biological Activity
Ethyl [(5-chloroquinolin-8-yl)oxy]acetate (A2793) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis and Characterization
Ethyl [(5-chloroquinolin-8-yl)oxy]acetate is synthesized through a reaction involving quinoline derivatives and ethyl chloroacetate. The process typically includes the use of potassium carbonate as a base, which facilitates the formation of the ester bond. Characterization of the compound involves assessing its melting point, purity, molar conductivity, and magnetic susceptibility, which are critical for confirming the successful synthesis of the compound and its stability in biological assays .
Antimicrobial Properties
Recent studies have demonstrated that ethyl [(5-chloroquinolin-8-yl)oxy]acetate exhibits significant antimicrobial activity against various strains of bacteria. In particular, it has shown effectiveness against antibiotic-resistant strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Comparative studies using ciprofloxacin as a control antibiotic revealed that some synthesized compounds containing this moiety displayed notable inhibitory effects, suggesting a potential role in developing new antibacterial agents .
The biological activity of ethyl [(5-chloroquinolin-8-yl)oxy]acetate is thought to be linked to its interaction with specific ion channels. It has been identified as an inhibitor of TWIK-related spinal cord potassium channels (TRESK) and TASK-1 channels. These channels are implicated in various physiological processes, including neuronal excitability and pain signaling pathways. By modulating these channels, the compound may exert neuroprotective effects or influence pain perception .
Cytotoxicity Studies
In vitro cytotoxicity tests have been conducted to evaluate the compound's effects on cancer cell lines. For instance, studies involving human glioblastoma cells indicated that derivatives of quinoline, including ethyl [(5-chloroquinolin-8-yl)oxy]acetate, could inhibit cell proliferation by inducing autophagic processes. This dual action—both promoting autophagy and inhibiting cellular division—highlights the compound's potential as an anticancer agent .
Data Summary
| Activity | Target/Effect | IC50 Values |
|---|---|---|
| Antibacterial | Staphylococcus aureus, Escherichia coli | Significant inhibition |
| Ion Channel Modulation | TRESK, TASK-1 | Not specified |
| Cytotoxicity | Human glioblastoma cells | Inhibitory effect observed |
Case Studies
- Antibacterial Efficacy : A study evaluated various synthesized quinoline derivatives for their antibacterial properties against resistant bacterial strains. Ethyl [(5-chloroquinolin-8-yl)oxy]acetate was among those that demonstrated significant activity compared to traditional antibiotics like ciprofloxacin .
- Cancer Cell Proliferation : Research focusing on glioblastoma cell lines showed that treatment with quinoline derivatives led to decreased cell viability. The mechanism was linked to autophagy modulation, suggesting a complex interplay between promoting cell survival pathways while inhibiting proliferation .
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of Ethyl [(5-Chloroquinolin-8-yl)oxy]acetate and Analogues
Physicochemical Properties
Table 3: Physical and Chemical Properties
Key Research Findings
- Stereoelectronic Effects: The ethyl ester group in Ethyl [(5-chloroquinolin-8-yl)oxy]acetate enhances electron-withdrawing properties, improving its binding affinity to potassium channels compared to methyl analogues .
- Lipophilicity and Bioavailability : Cloquintocet-mexyl’s 1-methylhexyl chain significantly increases lipophilicity (LogP = 5.1), making it suitable for agricultural formulations .
- Hybrid Derivatives: Triazole-quinoline hybrids exhibit dual antioxidant and anticancer activities due to synergistic effects between the quinoline core and triazole-thione moiety .
Q & A
Q. Table 1: Synthesis Optimization Data
| Step | Reagents | Conditions | Yield | Purity (m.p.) |
|---|---|---|---|---|
| 1 | K₂CO₃, acetone | Reflux, 3 h | 71% | 102.1–102.3°C |
| 2 | LiOH·H₂O, THF/MeOH/H₂O | Reflux, 1 h | 91% | 219.5–221°C |
Basic: What spectroscopic and crystallographic methods validate the compound’s structure?
Q. Methodological Answer :
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and torsional conformations. For example, bond critical points (BCPs) in the quinoline ring are analyzed using quantum theory of atoms in molecules (QTAIM) .
- Spectroscopy :
- NMR : and NMR confirm substituent positions (e.g., methylene protons at δ 4.6–5.0 ppm).
- IR : C=O stretches (~1740 cm⁻¹) verify ester/acid functionality .
Q. Table 2: Key Crystallographic Parameters (SHELXL Refinement)
| Parameter | Value | Source |
|---|---|---|
| R-factor | < 0.05 | |
| Bond length precision | ±0.002 Å | |
| Torsion angle resolution | ±0.1° |
Advanced: How do conformational variations in the acetate moiety affect molecular interactions?
Methodological Answer :
Conformational analysis via density functional theory (DFT) at B3LYP/6-311++G(d,p) level identifies two stable conformers:
- Syn-periplanar : Stabilized by intramolecular H-bonding between quinoline O and ester carbonyl.
- Anti-periplanar : Favored in polar solvents due to dipole alignment .
Implications : - Solvent effects : Polar solvents (e.g., DMSO) stabilize anti-periplanar conformers, altering binding kinetics in biological assays.
- Crystal packing : Syn-periplanar conformers dominate in hydrophobic environments .
Q. Table 3: Conformational Energy Differences (DFT)
| Conformer | ΔE (kcal/mol) | Solvent |
|---|---|---|
| Syn | 0.0 (reference) | Gas phase |
| Anti | +1.2 | Gas phase |
| Anti | -2.8 | DMSO |
Advanced: What challenges arise in resolving crystallographic data for this compound?
Q. Methodological Answer :
- Twinned crystals : Use SHELXD for structure solution and SHELXL for twin refinement (HKLF 5 format). Example: A high R-factor (> 0.1) may indicate missed twinning .
- Disorder in acetate chain : Apply restraints (e.g., DELU, SIMU) to stabilize refinement. For severe cases, multi-conformer modeling is required .
- Data collection : High-resolution (< 0.8 Å) data minimize phase errors. Synchrotron sources are preferred for weak diffractors .
Advanced: How does the compound inhibit TRESK potassium channels, and what assays confirm this activity?
Q. Methodological Answer :
Q. Table 4: Inhibitory Activity Data
| Target | IC₅₀ | Assay Type | Model |
|---|---|---|---|
| TRESK (KCNK18) | 6.8 μM | Patch clamp | Mouse |
| TASK-1 (KCNK3) | 12.4 μM | FluxOR™ | HEK293 |
Advanced: How are contradictions in spectral data (e.g., NMR vs. X-ray) resolved?
Q. Methodological Answer :
- Dynamic effects : NMR captures time-averaged conformers, while X-ray provides static snapshots. Compare DFT-calculated shifts with experimental data to identify dominant conformers .
- Crystal packing vs. solution state : Solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) explain discrepancies. For example, quinoline ring protons may downfield shift by 0.3 ppm in polar solvents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
